Ilorasertib

Description

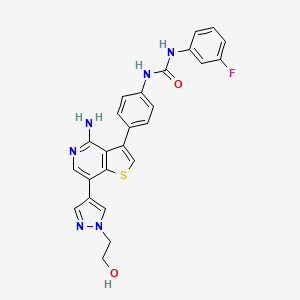

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHKIQPVPYJNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153718 | |

| Record name | Ilorasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227939-82-3 | |

| Record name | Ilorasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilorasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilorasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILORASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilorasertib: A Technical Overview of its Discovery, Synthesis, and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib (formerly ABT-348) is a potent, orally bioavailable, multi-targeted kinase inhibitor that has been investigated for the treatment of various cancers. Developed by Abbott Laboratories (now AbbVie), this compound is an ATP-competitive inhibitor primarily targeting Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] This dual targeting of pathways involved in cell division and angiogenesis represents a strategic approach in cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Preclinical Characterization

The discovery of this compound stemmed from a focused effort to develop potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in human tumors. The medicinal chemistry program aimed to identify a compound with a favorable pharmacological profile, including oral bioavailability and the ability to inhibit multiple oncogenic pathways.

Screening Cascade and Lead Optimization

The initial screening process likely involved high-throughput screening of a compound library against Aurora kinases. Hits from this screen would have then undergone a rigorous lead optimization process. Structure-activity relationship (SAR) studies were conducted to enhance potency, selectivity, and pharmacokinetic properties.[4][5] This iterative process of chemical modification and biological testing led to the identification of this compound as a clinical candidate with a unique multi-kinase inhibitory profile.

Preclinical Evaluation

This compound was extensively profiled in a battery of in vitro and in vivo preclinical studies to characterize its activity and establish a rationale for clinical development.[1][2][3]

In Vitro Activity: this compound demonstrated potent inhibition of Aurora kinases A, B, and C, as well as members of the VEGFR and PDGFR families.[2] This activity translated to potent anti-proliferative effects across a range of cancer cell lines. A hallmark of Aurora B inhibition, the induction of polyploidy (a state of having more than two sets of chromosomes), was observed in cells treated with this compound.[2]

In Vivo Efficacy: The anti-tumor activity of this compound was evaluated in various xenograft models of human cancers.[1][3] Administration of this compound resulted in tumor growth inhibition and, in some models, tumor regression.[1] Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the inhibition of histone H3 phosphorylation, a downstream marker of Aurora B activity.[2]

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, a plausible synthetic route can be proposed based on related chemical syntheses and patent literature. The synthesis of this compound likely involves the construction of the core thieno[3,2-c]pyridine ring system, followed by the introduction of the pyrazole and phenylurea moieties.

A potential retrosynthetic analysis suggests the disconnection of the urea bond and the Suzuki coupling of the pyrazole and thienopyridine cores. The key steps would likely involve:

-

Synthesis of the Thieno[3,2-c]pyridine Core: This heterocyclic system can be constructed through various established methods, often starting from a substituted pyridine or thiophene derivative.

-

Synthesis of the Pyrazole Boronic Acid Derivative: The 1-(2-hydroxyethyl)-1H-pyrazol-4-yl boronic acid or a corresponding ester is a key intermediate.

-

Suzuki Coupling: The thieno[3,2-c]pyridine core and the pyrazole boronic acid derivative would be coupled using a palladium catalyst.

-

Urea Formation: The final step would involve the formation of the urea linkage between the amino group on the phenyl-thienopyridine intermediate and 3-fluorophenyl isocyanate.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting multiple key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Aurora Kinases

The Aurora kinase family (A, B, and C) plays a critical role in regulating mitosis.[6]

-

Aurora A is involved in centrosome maturation and separation, and spindle assembly.

-

Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

-

Aurora C is primarily expressed in meiotic cells, but its role in cancer is also being explored.

By inhibiting Aurora kinases, particularly Aurora B, this compound disrupts the mitotic process, leading to polyploidy and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

Inhibition of VEGFR and PDGFR

VEGFRs and PDGFRs are receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By inhibiting these receptors, this compound can block the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound [7][8]

| Target Kinase | IC₅₀ (nM) |

| Aurora A | 116 |

| Aurora B | 5 |

| Aurora C | 1 |

| VEGFR1 | 1 |

| VEGFR2 | 2 |

| VEGFR3 | 43 |

| PDGFRα | 11 |

| PDGFRβ | 13 |

| FLT3 | 1 |

| c-Kit | 20 |

| CSF1R | 3 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [7]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.3 |

| SEM | Acute Lymphoblastic Leukemia | 1 |

| K562 | Chronic Myeloid Leukemia | 103 |

| HCT-15 | Colon Cancer | 6 |

| SW620 | Colon Cancer | 6 |

| H1299 | Non-small Cell Lung Cancer | 2 |

| H460 | Non-small Cell Lung Cancer | 2 |

Table 3: In Vivo Anti-tumor Activity of this compound in Xenograft Models [7]

| Xenograft Model | Cancer Type | Dosing (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | Acute Myeloid Leukemia | 6.25 | 80% |

| 12.5 | 86% | ||

| 25 | 94% | ||

| SKM-1 | Myelodysplastic Syndrome | 6.25 | 38% |

| 12.5 | 59% | ||

| 25 | 80% |

Experimental Protocols

Detailed experimental protocols for the key assays used in the evaluation of this compound are outlined below. These are representative protocols based on standard methodologies in the field.

Aurora Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by an Aurora kinase. A common method is a luminescence-based assay.[9]

-

Materials: Recombinant Aurora kinase (A, B, or C), kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a luminescence-based ATP detection reagent.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the Aurora kinase, the substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining using the luminescence-based detection reagent.

-

The decrease in luminescence is proportional to the kinase activity.

-

Calculate IC₅₀ values from the dose-response curves.

-

VEGFR/PDGFR Kinase Inhibition Assay

Similar to the Aurora kinase assay, this assay measures the inhibition of VEGFR or PDGFR kinase activity.[10][11][12][13]

-

Materials: Recombinant VEGFR or PDGFR kinase, kinase buffer, ATP, a substrate (e.g., a synthetic peptide), and a detection reagent.

-

Procedure: The procedure is analogous to the Aurora kinase inhibition assay, with the specific kinase and substrate being substituted.

Cellular Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cells. The MTT or CellTiter-Glo assay is commonly used.

-

Materials: Cancer cell lines, cell culture medium, this compound, and a viability detection reagent (e.g., MTT or CellTiter-Glo).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add the viability detection reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

-

Calculate IC₅₀ values from the dose-response curves.

-

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.[14]

-

Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells, and this compound formulation.

-

Procedure:

-

Inject human cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Visualizations

Signaling Pathway of this compound's Targets

References

- 1. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor this compound (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. promega.com [promega.com]

- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Ilorasertib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilorasertib (ABT-348) is an orally bioavailable, ATP-competitive multi-targeted kinase inhibitor with potent activity against key regulators of cell division and angiogenesis.[1][2] Developed by Abbott Laboratories (now AbbVie), this compound has been investigated in clinical trials for the treatment of various hematologic malignancies and solid tumors.[3][4] This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and development efforts.

Core Target Profile

This compound is a potent inhibitor of the Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][5] It also demonstrates significant activity against the Src family of cytoplasmic tyrosine kinases.[1][2] This multi-targeted profile allows this compound to concurrently disrupt critical pathways involved in mitosis and angiogenesis, two hallmarks of cancer.

Aurora Kinase Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are essential for mitotic progression.[6] this compound exhibits potent, nanomolar inhibition of all three Aurora kinases, with a notably higher potency for Aurora B and C over Aurora A.[6][7] Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis, ultimately resulting in polyploidy and cell death.[2]

VEGFR and PDGFR Inhibition

This compound potently inhibits members of the VEGFR and PDGFR families in the low nanomolar range.[5][8] These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] By inhibiting VEGFRs and PDGFRs, this compound can block the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor neovascularization.[1][8]

Kinase Selectivity Profile

The kinase selectivity of this compound has been extensively characterized through in vitro biochemical assays. The following tables summarize the inhibitory activity of this compound against a panel of kinases, with data primarily derived from Homogeneous Time-Resolved Fluorescence (HTRF) and other enzymatic assays.

Table 1: this compound Inhibition of Primary Target Kinases

| Kinase Target | Assay Type | IC50 (nM) | Reference |

| Aurora A | Biochemical | 116 - 120 | [5][7] |

| Aurora B | Biochemical | 5 - 7 | [5][7] |

| Aurora C | Biochemical | 1 | [5][7] |

| VEGFR1 (Flt1) | Biochemical | 1 - 32 | [5][9] |

| VEGFR2 (KDR) | Biochemical | 2 | [5] |

| VEGFR3 (Flt4) | Biochemical | 43 | [5] |

| PDGFRα | Biochemical | 11 | [5] |

| PDGFRβ | Biochemical | 3 - 13 | [5][9] |

| c-Kit | Biochemical | 20 | [5] |

| FLT3 | Biochemical | 1 | [5] |

| CSF1R | Biochemical | 3 | [5] |

| RET | Biochemical | 7 | [6] |

Table 2: this compound Inhibition of Src Family Kinases

| Kinase Target | Assay Type | IC50 (nM) | Reference |

| Src | Biochemical | Potent inhibition reported | [1][2] |

| Lyn | Biochemical | Data not consistently reported | |

| Fyn | Biochemical | Data not consistently reported | |

| Lck | Biochemical | Data not consistently reported |

Note: Specific IC50 values for all Src family kinases are not consistently available in the public domain, though potent inhibition is noted.[1][2]

Signaling Pathways

The dual inhibitory action of this compound impacts two major signaling cascades crucial for cancer progression: the Aurora kinase pathway governing mitosis and the VEGFR/PDGFR pathways controlling angiogenesis.

Aurora Kinase Signaling Pathway

VEGFR Signaling Pathway

Experimental Protocols

The following sections describe the general methodologies used to characterize the kinase selectivity and cellular activity of this compound. Detailed protocols are based on descriptions in published literature; for precise experimental conditions, referral to the primary source (Glaser et al., 2012) is recommended.

Biochemical Kinase Assays (HTRF)

The in vitro potency of this compound against a panel of kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

-

Principle: This assay measures the phosphorylation of a biotinylated substrate by a specific kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. When in close proximity, the europium and XL665 undergo fluorescence resonance energy transfer (FRET), and the resulting signal is proportional to the extent of substrate phosphorylation.

-

General Procedure:

-

This compound is serially diluted in an appropriate assay buffer and added to microtiter plates.

-

The target kinase and its biotinylated substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) are added.

-

Following another incubation period, the HTRF signal is read on a compatible plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cellular Autophosphorylation Assays

The ability of this compound to inhibit the autophosphorylation of its target kinases in a cellular context was assessed using Western blotting.

-

Principle: This method detects the phosphorylation status of a target protein in cell lysates. Cells are treated with this compound, and for receptor tyrosine kinases, stimulated with a ligand to induce autophosphorylation. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.

-

General Procedure for Aurora B Inhibition (Phospho-Histone H3):

-

Cancer cell lines (e.g., HeLa) are seeded and cultured.

-

Cells are treated with various concentrations of this compound for a specified duration.

-

Cells are harvested, and whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated Histone H3 (a downstream substrate of Aurora B).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

-

Total Histone H3 levels are also measured as a loading control.

-

-

General Procedure for VEGFR2 Inhibition:

-

Endothelial cells (e.g., HUVECs) are serum-starved and then pre-incubated with this compound.

-

Cells are stimulated with VEGF to induce VEGFR2 autophosphorylation.

-

Cell lysis, SDS-PAGE, and Western blotting are performed as described above, using a primary antibody specific for phosphorylated VEGFR2 (e.g., pY1175).

-

Total VEGFR2 levels are assessed as a loading control.

-

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a well-defined selectivity profile against key drivers of cell division and angiogenesis. Its strong inhibitory activity against Aurora kinases, VEGFRs, and PDGFRs provides a strong rationale for its clinical investigation in various cancers. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers working with this compound and similar multi-targeted kinase inhibitors. Further exploration of the intricate downstream effects of its combined target inhibition may unveil novel therapeutic strategies and patient selection biomarkers.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]

- 4. Histone western blot protocol | Abcam [abcam.com]

- 5. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Histone H3 phospho-regulation by KimH3 in both interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]

Ilorasertib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilorasertib (ABT-348) is a potent, orally bioavailable small molecule inhibitor targeting the Aurora kinase family (Aurora A, B, and C), as well as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. As a critical regulator of mitotic events, the Aurora kinase family represents a key target in oncology. This technical guide provides an in-depth analysis of the mechanism by which this compound influences cell cycle progression. Through the inhibition of Aurora kinases, particularly Aurora B, this compound disrupts crucial mitotic processes, leading to cell cycle arrest at the G2/M phase, induction of polyploidy, and subsequent apoptosis in cancer cells. This document consolidates available quantitative data, details experimental methodologies for assessing the cellular effects of this compound, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound functions as an ATP-competitive inhibitor of Aurora kinases, with a high affinity for all three isoforms. The inhibitory concentrations (IC₅₀) of this compound highlight its pan-Aurora kinase activity:

| Kinase Target | IC₅₀ (nM) |

| Aurora A | 116 |

| Aurora B | 5 |

| Aurora C | 1 |

| Table 1: In vitro inhibitory activity of this compound against Aurora kinase isoforms.[1][2][3] |

The profound effect of this compound on cell cycle progression is primarily attributed to its potent inhibition of Aurora B. As a key component of the chromosomal passenger complex (CPC), Aurora B is essential for proper chromosome segregation and cytokinesis. A primary downstream target of Aurora B is the phosphorylation of histone H3 at serine 10 (H3S10ph), a critical event for chromosome condensation during mitosis.[4] this compound has been demonstrated to effectively inhibit this phosphorylation event.[1][2]

Signaling Pathway

The inhibition of Aurora B by this compound sets off a cascade of events that ultimately halt cell division. The following diagram illustrates the simplified signaling pathway affected by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]

Ilorasertib's Regulatory Impact on Angiogenesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib (ABT-348) is a potent, orally active, ATP-competitive multi-kinase inhibitor. Its primary targets include the Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] This dual-targeting mechanism, particularly the inhibition of both mitotic progression via Aurora kinase inhibition and angiogenesis via VEGFR blockade, positions this compound as a compound of significant interest in oncology drug development.[2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies used to characterize this compound's regulation of angiogenesis pathways.

Core Mechanism of Action in Angiogenesis

This compound's anti-angiogenic effects are primarily attributed to its inhibition of the VEGFR family of receptor tyrosine kinases.[4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF/VEGFR signaling axis. By binding to the ATP-binding site of VEGFRs, this compound blocks receptor autophosphorylation and downstream signaling, thereby inhibiting key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.[3][5]

Quantitative Data on Kinase Inhibition and Anti-Angiogenic Activity

The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its impact on endothelial cell proliferation.

Table 1: this compound Kinase Inhibition Profile [1][3]

| Target Kinase | IC₅₀ (nM) - Binding/Enzymatic Assay | IC₅₀ (nM) - Cellular Autophosphorylation |

| Aurora A | 116 - 120 | 189 |

| Aurora B | 5 - 7 | 13 |

| Aurora C | 1 | 13 |

| VEGFR1 (Flt-1) | 1 | 0.3 (proliferation surrogate) |

| VEGFR2 (KDR) | 2 | 5 |

| VEGFR3 (Flt-4) | 43 | 2 |

| PDGFRα | 11 | 16 |

| PDGFRβ | 13 | 11 |

| c-Kit | 20 | 45 |

| FLT3 | 1 | 2 |

| CSF1R | 3 | 3 |

Table 2: this compound's In Vitro Anti-Proliferative Activity on Endothelial Cells

| Cell Line | Assay Type | IC₅₀ (nM) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-Stimulated Proliferation | ≤ 0.3 |

Signaling Pathways Regulated by this compound

VEGF/VEGFR Signaling Pathway

The VEGF/VEGFR pathway is a master regulator of angiogenesis. This compound directly inhibits VEGFR2, the primary receptor for VEGF-A-mediated angiogenic signals. This inhibition disrupts the downstream signaling cascade that promotes endothelial cell survival, proliferation, and migration.

Angiopoietin/Tie Signaling Pathway

The Angiopoietin/Tie pathway is another critical regulator of vascular development and stability. Angiopoietin-1 (Ang-1) promotes vessel maturation and quiescence through the Tie2 receptor, while Angiopoietin-2 (Ang-2) can act as a context-dependent agonist or antagonist. There is currently no publicly available data to suggest that this compound directly targets the Angiopoietin/Tie signaling pathway. Its anti-angiogenic effects are understood to be mediated primarily through the VEGF/VEGFR axis.

Experimental Protocols

The following are detailed methodologies for key in vitro angiogenesis assays. While the precise protocols used in the preclinical evaluation of this compound are not fully detailed in publicly available literature, these represent standard and widely accepted methods.

VEGF-Stimulated Endothelial Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferative effect of VEGF on endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Seeding Density: Cells are seeded at a density of 2 x 10³ to 5 x 10³ cells per well in a 96-well plate.

-

Serum Starvation: Prior to stimulation, cells are typically serum-starved for 4-24 hours in a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) to synchronize the cell cycle and reduce baseline proliferation.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Recombinant human VEGF (rhVEGF) is added to the wells at a final concentration of 10-50 ng/mL to stimulate proliferation. A set of wells without VEGF stimulation serves as a negative control.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Cell proliferation is quantified using a colorimetric or fluorometric assay, such as MTT, WST-1, or CyQUANT®, which measures metabolic activity or DNA content, respectively. Absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of VEGF-stimulated proliferation against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the effect of a compound on the directional migration of endothelial cells to close a "wound" created in a confluent monolayer.

-

Cell Line: HUVECs.

-

Plating: Cells are seeded in a 24- or 48-well plate and grown to full confluency.

-

Wound Creation: A sterile 200 µL pipette tip or a specialized scratch tool is used to create a uniform scratch or "wound" in the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: The medium is replaced with fresh basal medium containing a low serum concentration, VEGF (e.g., 20-50 ng/mL), and varying concentrations of this compound or vehicle control.

-

Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Quantification: The width of the wound or the area of the cell-free space is measured at each time point using image analysis software (e.g., ImageJ).

-

Data Analysis: The percentage of wound closure is calculated for each treatment condition relative to the initial wound area. The effect of this compound is determined by comparing the wound closure in treated wells to that in the VEGF-stimulated control wells.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

-

Matrix Preparation: A basement membrane extract (BME), such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation: HUVECs are harvested and resuspended in a basal medium with a low serum concentration.

-

Treatment: The cell suspension is mixed with various concentrations of this compound, a vehicle control, and a pro-angiogenic stimulus (e.g., VEGF, 50 ng/mL) or a negative control.

-

Seeding: The treated cell suspension is added to the BME-coated wells.

-

Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Imaging: The formation of tubular networks is observed and photographed using a phase-contrast microscope.

-

Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using specialized image analysis software.

-

Data Analysis: The quantitative parameters for each treatment condition are compared to the vehicle-treated control to determine the inhibitory effect of this compound.

Conclusion

This compound demonstrates potent anti-angiogenic activity, primarily through the inhibition of the VEGF/VEGFR signaling pathway. Preclinical data confirms its ability to block VEGF-stimulated endothelial cell proliferation at sub-nanomolar concentrations. While its effects on endothelial cell migration and tube formation are anticipated based on its mechanism of action, specific quantitative data for these processes are not widely available in the public domain. Furthermore, there is no current evidence to suggest a direct interaction of this compound with the Angiopoietin/Tie signaling pathway. The provided experimental protocols represent standard methodologies for assessing the anti-angiogenic potential of therapeutic compounds and can serve as a foundation for further investigation into the detailed mechanisms of this compound's action on the tumor microenvironment. Further research is warranted to fully elucidate the complete spectrum of this compound's anti-angiogenic effects and its potential interplay with other signaling pathways involved in neovascularization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor this compound (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ilorasertib: A Technical Guide to Downstream Signaling Effects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ilorasertib (ABT-348) is a potent, orally bioavailable, ATP-competitive multi-targeted kinase inhibitor with significant antineoplastic activity.[1][2] It was developed to dually inhibit key regulators of mitosis—the Aurora kinases—and critical pathways in tumor angiogenesis and proliferation driven by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, presents quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and visualizes the core signaling pathways it modulates.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of multiple kinase families, leading to a broad-spectrum anti-tumor effect that targets both the cancer cell and its microenvironment.[3][5] Its principal targets include:

-

Aurora Kinases: With high potency against Aurora B (AurB) and Aurora C (AurC), and moderate activity against Aurora A (AurA).[6]

-

VEGF and PDGF Receptor Families: Potent inhibition of all known members of the VEGFR and PDGFR families of receptor tyrosine kinases.[3]

-

Src Family Kinases: Inhibition of the Src family of cytoplasmic tyrosine kinases.[1]

This multi-targeted profile allows this compound to disrupt cell division, angiogenesis, and cell proliferation simultaneously.[3]

References

- 1. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor this compound (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase 1 dose escalation trial of this compound, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Ilorasertib in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of ilorasertib (ABT-348), a potent multi-kinase inhibitor, against leukemia cells. This compound targets Aurora kinases A, B, and C, as well as VEGFR, PDGFR, and Src family kinases, making it a promising agent for hematological malignancies.[1][2]

Mechanism of Action

This compound is an ATP-competitive inhibitor with high potency against Aurora kinases, which are crucial for mitotic progression.[3] Inhibition of these kinases leads to defects in chromosome segregation and, ultimately, apoptosis in rapidly dividing cancer cells.[4] A key pharmacodynamic biomarker of this compound activity is the inhibition of histone H3 phosphorylation, a direct downstream target of Aurora B kinase.[3][4][5]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various leukemia cell lines. This data is crucial for designing experiments with appropriate dose ranges.

| Cell Line | Leukemia Type | IC50 (nM) | Citation |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.3 | [2][3] |

| SEM | B-cell Acute Lymphoblastic Leukemia (ALL) | 1 | [3] |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (ALL) | 4 | [2] |

| K562 | Chronic Myeloid Leukemia (CML) | 103 | [3] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Not explicitly found, but sensitive | [6][7] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the drug stock solution is critical for accurate and reproducible results.

-

Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.[3]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Culture

-

Cell Lines: Use leukemia cell lines such as MV-4-11, MOLM-13, SEM, or K562.

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage suspension cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: After allowing the cells to attach (if applicable) or acclimate for a few hours, add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 nM to 1 µM) to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8][9]

-

Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound (e.g., based on IC50 values) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of specific proteins involved in the this compound signaling pathway.

-

Protein Extraction: After treating leukemia cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-Aurora A/B, total Aurora A/B, phospho-Histone H3 (Ser10), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

References

- 1. Phase 1 dose escalation trial of this compound, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of p53 signaling by MI-63 induces apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the IC50 of Ilorasertib in HCT-116 Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Ilorasertib in the HCT-116 human colorectal carcinoma cell line.

Introduction

This compound (formerly ABT-348) is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor.[1][2][3] Its primary targets include the Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3][4] this compound also demonstrates inhibitory activity against the Src family of tyrosine kinases.[1][3] The Aurora kinases are crucial for mitotic progression, and their inhibition can lead to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis.[5][6] By targeting VEGFR and PDGFR, this compound also has the potential to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1][3] The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research.[7] Determining the IC50 value of this compound in HCT-116 cells is a critical step in assessing its anti-proliferative efficacy in a relevant preclinical model.

Data Presentation

While a specific IC50 value for this compound in HCT-116 cells is not consistently reported across publicly available literature, its potency has been established in various other cancer cell lines. The following table summarizes the reported IC50 values for this compound against its primary kinase targets and its anti-proliferative activity in other cell lines. Researchers should determine the specific IC50 for their HCT-116 cell stock empirically using the protocols provided below.

| Target/Cell Line | IC50 (nM) | Assay Type |

| Aurora A | 116 - 120 | Biochemical Assay |

| Aurora B | 5 - 7 | Biochemical Assay |

| Aurora C | 1 | Biochemical Assay |

| VEGFR1 | 1 | Biochemical Assay |

| VEGFR2 | 2 | Biochemical Assay |

| FLT3 | 1 | Biochemical Assay |

| PDGFRα | 11 | Biochemical Assay |

| PDGFRβ | 13 | Biochemical Assay |

| c-Kit | 20 | Biochemical Assay |

| MV-4-11 (AML) | 0.3 | Proliferation Assay |

| H1299 (NSCLC) | 2 | Proliferation Assay |

| HCT-15 (Colon) | 6 | Proliferation Assay |

| SW620 (Colon) | 6 | Proliferation Assay |

Data compiled from multiple sources.[2][5][8]

Signaling Pathway of this compound Inhibition

Caption: this compound's multi-targeted inhibition of key signaling pathways.

Experimental Protocols

HCT-116 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the HCT-116 cell line.

Materials:

-

HCT-116 cells (e.g., ATCC CCL-247)

-

McCoy's 5A Modified Medium (e.g., ATCC 30-2007) or RPMI-1640 medium.[9][10]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25, T-75)

-

Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

Procedure:

-

Thawing Frozen Cells: Rapidly thaw a cryovial of HCT-116 cells in a 37°C water bath.[9][11] Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Transfer the resuspended cells into a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][11]

-

Cell Maintenance: Change the medium every 2-3 days.[9]

-

Sub-culturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[9] Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and plate at a recommended split ratio of 1:3 to 1:8.[9]

IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol provides a method for assessing the effect of this compound on HCT-116 cell viability to determine its IC50.

Materials:

-

HCT-116 cells in logarithmic growth phase

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for MTT assay)

-

Microplate reader (absorbance or luminescence)

Experimental Workflow Diagram:

Caption: Workflow for IC50 determination in HCT-116 cells.

Procedure:

-

Cell Plating: Harvest HCT-116 cells using trypsin and perform a cell count (e.g., with a hemocytometer). Dilute the cells in complete growth medium to a seeding density of approximately 2 x 10^4 cells/cm².[7] Dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is advisable to use a wide concentration range for the initial experiment (e.g., 0.1 nM to 10 µM) to identify the inhibitory range.

-

Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control and wells with medium only as a blank.

-

Incubate the plate for a predetermined time, typically 48 or 72 hours.[12][13]

-

Cell Viability Measurement:

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[14] Measure the absorbance at 490 nm or 570 nm.[14][15]

-

For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.[16] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16] Measure luminescence with a microplate luminometer.

-

-

Data Analysis:

-

Subtract the average absorbance/luminescence of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[15][17]

-

Conclusion

This document provides a comprehensive guide for the culture of HCT-116 cells and the determination of the IC50 of this compound. By inhibiting key regulators of cell division and angiogenesis, this compound presents a promising therapeutic strategy. The provided protocols will enable researchers to accurately assess its anti-proliferative effects in a colorectal cancer model, contributing to the preclinical evaluation of this multi-kinase inhibitor.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - AbbVie - AdisInsight [adisinsight.springer.com]

- 5. mdpi.com [mdpi.com]

- 6. glpbio.com [glpbio.com]

- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 8. caymanchem.com [caymanchem.com]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. HCT116 Human Colon Cancer Cell Culture and Bacterial Culture Conditions [bio-protocol.org]

- 11. encodeproject.org [encodeproject.org]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. youtube.com [youtube.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

Application Notes and Protocols for Ilorasertib Clonogenic Survival Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib (also known as ABT-348) is a potent, orally bioavailable, multi-targeted kinase inhibitor. Its primary targets include Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By inhibiting these kinases, this compound disrupts critical cellular processes involved in tumor growth and proliferation, including mitosis and angiogenesis. The Aurora kinases are essential for proper spindle formation and chromosome segregation during mitosis, while VEGFR and PDGFR signaling pathways are key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] This multi-targeted approach makes this compound a compound of significant interest in oncology research.

The clonogenic survival assay is a gold-standard in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony (a clone of itself).[2][3][4][5] This assay is particularly valuable for assessing the long-term effects of cytotoxic agents, such as this compound, on the reproductive integrity of cancer cells. Unlike short-term proliferation assays, the clonogenic assay measures the sustained ability of cells to divide and form colonies, providing a more stringent assessment of a drug's cytotoxic or cytostatic potential.

These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of this compound against various cancer cell lines.

Signaling Pathway Targeted by this compound

This compound exerts its anti-cancer effects by simultaneously inhibiting multiple critical signaling pathways essential for tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates the key pathways targeted by this compound.

Caption: this compound's multi-targeted mechanism of action.

Experimental Protocols

Materials

-

Cancer cell line of interest (e.g., HeLa, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

6-well or 100 mm cell culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Fixation solution: 6% (v/v) glutaraldehyde

-

Staining solution: 0.5% (w/v) crystal violet in 25% methanol

-

Sterile, deionized water

Procedure

The following protocol is a representative method for conducting a clonogenic survival assay with this compound. Optimization of cell seeding density and this compound concentration range may be required for different cell lines.

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and prepare a single-cell suspension in complete medium.

-

Perform a cell count to determine the cell concentration.

-

Seed the cells into 6-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to yield approximately 50-100 colonies in the untreated control wells. Seeding densities can range from 200 to 1000 cells per well.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.

-

Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Return the plates to the incubator and incubate for the desired treatment duration. A continuous exposure of 10-14 days is common for clonogenic assays.

-

-

Colony Formation:

-

Fixation and Staining:

-

After the incubation period, carefully aspirate the medium from each well.

-

Gently wash the wells once with PBS.

-

Add 1-2 mL of fixation solution (6% glutaraldehyde) to each well and incubate at room temperature for 15-30 minutes.

-

Remove the fixation solution and gently wash the wells with deionized water.

-

Add 1-2 mL of staining solution (0.5% crystal violet) to each well and incubate at room temperature for 30-60 minutes.

-

Remove the staining solution and gently wash the wells with deionized water until the background is clear.

-

Allow the plates to air dry completely.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[2][3]

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

-

Plating Efficiency (PE) % = (Number of colonies in control wells / Number of cells seeded in control wells) x 100

-

Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))

-

-

Experimental Workflow

The following diagram outlines the key steps in the this compound clonogenic survival assay.

References

- 1. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Ilorasertib In Vivo Dosing and Administration Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib (ABT-348) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor with a multi-targeted profile. It primarily inhibits Aurora kinases (A, B, and C), which are key regulators of mitosis, and also demonstrates significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of angiogenesis.[1][2] This dual mechanism of action, targeting both cell division and tumor blood supply, makes this compound a compound of interest in oncology research. Preclinical studies have demonstrated its anti-tumor efficacy in various hematological and solid tumor models.[1][3]

This document provides a comprehensive guide to the in vivo dosing and administration of this compound based on available preclinical data. It includes detailed protocols for in vivo efficacy studies and pharmacodynamic analyses to support researchers in designing and executing their experiments.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell cycle progression and angiogenesis. As a pan-Aurora kinase inhibitor, it disrupts mitotic events, leading to defects in chromosome segregation and ultimately inducing polyploidy and apoptosis in cancer cells.[1] By targeting VEGFR and PDGFR, this compound impedes tumor angiogenesis, thereby restricting the supply of nutrients and oxygen to the tumor.[1]

In Vivo Dosing and Administration Data

The following table summarizes the in vivo dosing and administration of this compound in various preclinical mouse models. It is important to note that the optimal dose and schedule may vary depending on the specific tumor model, animal strain, and experimental endpoint.

| Animal Model | Administration Route | Dose Range | Dosing Schedule | Reported Outcome |

| SCID Mice (SKM-1 tumor) | Oral (p.o.) | 6.25, 12.5, 25 mg/kg | Not Specified | Tumor Growth Inhibition (TGI) of 38%, 59%, and 80% respectively.[4] |

| SCID Mice (MV-4-11 tumor) | Oral (p.o.) | 6.25, 12.5, 25 mg/kg | Not Specified | Tumor Growth Inhibition (TGI) of 80%, 86%, and 94% respectively. |

| Mouse (Generic) | Oral (p.o.) | 20 mg/kg | Once weekly for 3 weeks | Anti-tumor activity.[4] |

| Mouse (Blood-borne tumor) | Intraperitoneal (i.p.) | 3.75, 7.5, 15 mg/kg | Not Specified | Inhibition of histone H3 phosphorylation at 4-8 hours.[4] |

| Mouse (Generic) | Intravenous (i.v.) | 0.2 mg/kg | Not Specified | Anti-VEGF activity.[4] |

| SCID/beige Mice | Subcutaneous (s.c.) minipump | 25 mg/kg | 24 hours | Inhibition of histone H3 phosphorylation. |

| NOD/SCID Mice (KMS11 xenograft) | Not Specified | 20 mg/kg | Not Specified | Anti-tumor activity. |

Experimental Protocols

I. Formulation of this compound for In Vivo Administration

The exact vehicle used for this compound in the cited preclinical studies is not consistently reported. This compound is known to be soluble in ethanol.[5] For in vivo administration, a common practice for compounds with limited aqueous solubility is to first dissolve them in an organic solvent and then dilute with an aqueous vehicle to form a solution or a fine suspension.

Recommended Vehicle (Oral Administration):

A commonly used vehicle for oral gavage in mice is a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.

Protocol:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in a minimal amount of a suitable organic solvent such as DMSO or ethanol.

-

Prepare the vehicle solution of 0.5% CMC and 0.25% Tween 80 in sterile water.

-

While vortexing the vehicle solution, slowly add the this compound stock solution to achieve the final desired concentration.

-

Ensure the final concentration of the organic solvent is low (typically ≤10%) to avoid toxicity.

-

Administer the formulation immediately after preparation. If a suspension is formed, ensure it is homogenous by continuous stirring or vortexing before each administration.

Note: It is crucial to perform a small-scale formulation test to ensure the stability and homogeneity of the preparation. The tolerability of the vehicle and the final formulation should be assessed in a small cohort of animals before commencing a large-scale efficacy study.

II. In Vivo Tumor Growth Inhibition Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Tumor cells of interest

-

Immunocompromised mice (e.g., Nude, SCID)

-

This compound

-

Vehicle for formulation

-

Calipers

-

Animal balance

Protocol:

-

Cell Culture and Implantation:

-

Culture tumor cells under appropriate conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the tumor cell suspension into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements 2-3 times per week.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Dosing and Administration:

-

Prepare the this compound formulation and vehicle control as described in Protocol I.

-

Administer the treatment according to the desired dose and schedule via the chosen route (e.g., oral gavage).

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the general health and behavior of the animals daily.

-

-

Study Endpoint and Data Analysis:

-

The study can be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

III. Pharmacodynamic Analysis: Histone H3 Phosphorylation

Inhibition of Aurora B kinase by this compound leads to a decrease in the phosphorylation of its substrate, histone H3 at serine 10 (p-H3). This can be used as a pharmacodynamic biomarker to confirm target engagement in vivo.

1. Sample Collection:

-

At selected time points after the final dose, euthanize the mice and collect tumor tissue and/or blood samples.

-

For tumor tissue, either snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

For blood samples, collect in EDTA-coated tubes and isolate peripheral blood mononuclear cells (PBMCs) for analysis.

2. Immunohistochemistry (IHC) for p-Histone H3:

Protocol:

-

Tissue Processing and Sectioning:

-

Embed formalin-fixed tumors in paraffin and cut 4-5 µm sections.

-

Mount the sections on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

-

Blocking and Antibody Incubation:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a suitable blocking serum.

-

Incubate the sections with a primary antibody specific for phosphorylated histone H3 (Ser10).

-

-

Detection and Visualization:

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Analysis:

-

Quantify the percentage of p-H3 positive cells or the staining intensity using image analysis software.

-

3. Western Blot for p-Histone H3:

Protocol:

-

Protein Extraction:

-

Homogenize snap-frozen tumor tissue or lyse PBMCs in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (Ser10).

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity using densitometry software.

-

Normalize the p-H3 signal to a loading control such as total histone H3 or β-actin.

-

Conclusion

This guide provides a summary of the available in vivo dosing information for this compound and detailed protocols for its evaluation in preclinical cancer models. The multi-targeted nature of this compound, inhibiting both cell cycle progression and angiogenesis, offers a promising therapeutic strategy. The provided protocols for in vivo efficacy studies and pharmacodynamic analysis of histone H3 phosphorylation will aid researchers in the further investigation of this compound. It is recommended that researchers adapt and optimize these protocols for their specific experimental systems.

References

- 1. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 1 Dose Escalation Trial of this compound, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Ilorasertib solubility issues in DMSO and media

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of Ilorasertib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ABT-348) is a potent, ATP-competitive, multi-targeted kinase inhibitor.[1][2] Its primary targets are the Aurora kinases (A, B, and C), which are key regulators of mitosis.[1][2] Additionally, this compound inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are involved in angiogenesis and tumor progression.[3] This dual inhibition of both mitotic and angiogenic pathways makes it a compound of interest in oncology research.[3]

Q2: What is the known solubility of this compound in DMSO?

The solubility of this compound and its hydrochloride salt in Dimethyl Sulfoxide (DMSO) has been reported to be 41.67 mg/mL.[2] It is recommended to use sonication to facilitate dissolution.[2]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into cell culture media. Why does this happen?

This is a common issue for compounds with low aqueous solubility. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds like this compound. However, when the DMSO stock is diluted into an aqueous environment like cell culture media, the solvent properties change dramatically. The much lower concentration of DMSO in the final solution is often insufficient to keep the compound dissolved, leading to precipitation.

Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?

The final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.1%, as higher concentrations can be toxic to cells.[4] However, the tolerance to DMSO can be cell line-specific, with some lines tolerating up to 1%.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide: this compound Precipitation in Media

If you are experiencing precipitation of this compound upon dilution into your cell culture medium, follow these troubleshooting steps.

Logical Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

| Compound | Solvent | Solubility | Molar Equivalent | Notes |

| This compound | DMSO | 41.67 mg/mL | 79.37 mM | Sonication is recommended to aid dissolution.[2] |

| This compound | Cell Culture Media | Data not available | - | Highly dependent on media composition (e.g., DMEM, RPMI-1640), serum content, and pH. Experimental determination is recommended. |

| This compound | Ethanol | Soluble | - | Specific concentration not provided.[5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (water bath)

Procedure:

-

Bring the this compound powder and DMSO to room temperature before opening to minimize water absorption.

-

Weigh the desired amount of this compound powder and place it in a sterile vial.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume based on the molecular weight of your this compound batch).

-

Vortex the solution vigorously for 1-2 minutes.

-